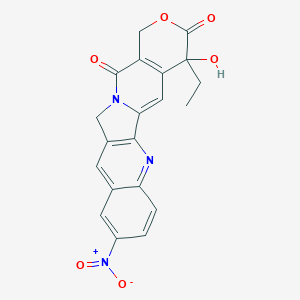

10-Nitrocamptotecina

Descripción general

Descripción

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Aplicaciones Científicas De Investigación

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Mecanismo De Acción

Mode of Action

10-Nitrocamptothecin interacts with its target, Top-I, by stabilizing the covalent binding of Top-I to its DNA substrates . This interaction leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks . The formation of these complexes turns Top-I into an intracellular poison, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The action of 10-Nitrocamptothecin affects the biochemical pathways related to DNA replication and repair . By inhibiting Top-I, it interferes with the normal functioning of these pathways, leading to DNA damage and subsequent apoptosis .

Pharmacokinetics

Efforts have been made to improve the solubility and bioavailability of similar compounds, such as camptothecin analogs, through the use of liposomes .

Result of Action

The molecular and cellular effects of 10-Nitrocamptothecin’s action include cell cycle arrest and induction of apoptosis . Exposure to the compound leads to increased expression of proteins involved in apoptosis and cell cycle regulation, such as p53, p21, p27, Bax, caspase-3, caspase-8, caspase-9, and decreased expression of Bcl-2, cyclin E, cyclin A, Cdk2 and cyclin D1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 10-Nitrocamptothecin. For instance, phytohormones have been shown to strongly influence secondary metabolism, affecting culture growth rates, organization, and alkaloid production . .

Análisis Bioquímico

Biochemical Properties

10-Nitrocamptothecin exhibits its biochemical properties by interacting with various enzymes and proteins. The primary target of 10-Nitrocamptothecin is topoisomerase-I (Top1), a nuclear enzyme that reduces the torsional stress of supercoiled DNA . By binding to Top1, 10-Nitrocamptothecin stabilizes the covalent binding of Top1 to its DNA substrates, leading to the formation of reversible, single-strand nicks producing potentially lethal double-strand DNA breaks .

Cellular Effects

10-Nitrocamptothecin has significant effects on various types of cells and cellular processes. It has been shown to increase the cellular accumulation of DNA damage . It can cause an arrest in the G0-G1 phase of the cell cycle at high concentrations, while at lower concentrations, it can cause a persistent block in the G2-M phase . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 10-Nitrocamptothecin involves its interaction with Top1. By binding to Top1 and stabilizing the covalent binding of Top1 to its DNA substrates, 10-Nitrocamptothecin prevents the re-ligation of DNA, causing DNA damage and leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Nitrocamptothecin change over time. It has been observed that the cytotoxic potency of 10-Nitrocamptothecin is paralleled with its ability to increase the cellular accumulation of DNA damage . This suggests that 10-Nitrocamptothecin has a sustained release characteristic, providing prolonged drug availability for absorptive cells .

Dosage Effects in Animal Models

In animal models, the effects of 10-Nitrocamptothecin vary with different dosages. Administration of 10-Nitrocamptothecin at dosages of 5–20 mg/kg for 15 to 17 days significantly inhibited tumor growth in human androgen–independent prostate tumor (PC3) and human non–small cell lung tumor (A549) xenografts .

Metabolic Pathways

10-Nitrocamptothecin is involved in the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway . These pathways are crucial for the biosynthesis of monoterpene indole alkaloids (MIAs), a class of compounds to which 10-Nitrocamptothecin belongs .

Transport and Distribution

10-Nitrocamptothecin is transported and distributed within cells and tissues. Studies have shown that the uptake and transport of encapsulated 10-Nitrocamptothecin across Caco-2 cell monolayers are significantly affected by the diameter of the carrier and incubation time .

Subcellular Localization

Given its mechanism of action involving interaction with the nuclear enzyme Top1, it is likely that 10-Nitrocamptothecin localizes to the nucleus where Top1 is found .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione typically involves a multi-step process. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyquinoline compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

- Fluorinated camptothecin derivatives

- Methanesulfonamide derivatives

Uniqueness

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.

Propiedades

IUPAC Name |

19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O6/c1-2-20(26)14-7-16-17-11(8-22(16)18(24)13(14)9-29-19(20)25)5-10-6-12(23(27)28)3-4-15(10)21-17/h3-7,26H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHNAFUKOSPOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908841 | |

| Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104195-61-1 | |

| Record name | 9-Nitrocamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B34451.png)

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)

![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)

![3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]pyridazine](/img/structure/B34464.png)